2-(Bromomethyl)-3-isopropoxypyridine
Description
2-(Bromomethyl)-3-isopropoxypyridine is a brominated pyridine derivative featuring a bromomethyl (-CH2Br) group at the 2-position and an isopropoxy (-O-iPr) substituent at the 3-position of the pyridine ring. Pyridine derivatives with such substituents are often intermediates in pharmaceutical synthesis, particularly for targeting neurotransmitter receptors, as seen in related compounds .
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-(bromomethyl)-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C9H12BrNO/c1-7(2)12-9-4-3-5-11-8(9)6-10/h3-5,7H,6H2,1-2H3 |
InChI Key |
SQCLOKNJWNZWAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(N=CC=C1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-isopropoxypyridine typically involves the bromination of 3-isopropoxypyridine. One common method is the reaction of 3-isopropoxypyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-isopropoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction of the bromomethyl group can yield methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
2-(Bromomethyl)-3-isopropoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is employed in the synthesis of functional materials with specific properties.
Biological Studies: The compound is used to study the interactions of pyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-isopropoxypyridine involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity. The isopropoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(Bromomethyl)-3-isopropoxypyridine with structurally related brominated heterocycles:
Key Observations:
- Reactivity: Bromomethyl groups (e.g., in this compound and 4-(bromomethyl)oxane) exhibit higher reactivity in alkylation reactions compared to simple bromo or methyl substituents (e.g., 2-Bromo-3-methylpyridine) due to the labile C-Br bond .
- Electronic Effects: The pyridine ring’s electron-deficient nature enhances the electrophilicity of the bromomethyl group, facilitating nucleophilic attacks. In contrast, benzonitrile derivatives (e.g., 2-(Bromomethyl)-3-fluorobenzonitrile) prioritize reactivity at the cyano group .
- Biological Relevance: Compounds like 4-(bromomethyl)oxane are critical in synthesizing high-affinity nicotinic receptor ligands (Ki = 0.78 nM), suggesting that bromomethylpyridine analogs could similarly enhance receptor binding via tailored substituents .
Physicochemical Properties
- Lipophilicity: The isopropoxy group in this compound likely increases logP compared to hydroxyl or methoxy analogs, improving blood-brain barrier penetration in drug candidates .
- Thermal Stability: Bromomethylpyridines with bulky substituents (e.g., isopropoxy) may exhibit higher thermal stability than smaller analogs, as seen in related brominated heterocycles with melting points >75°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
